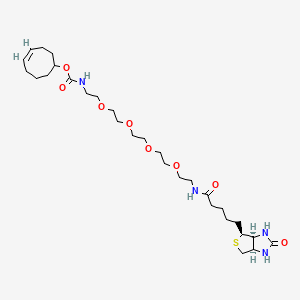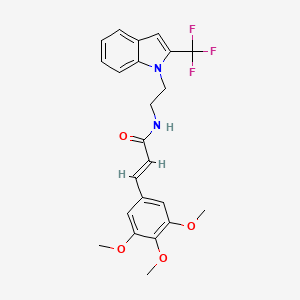
TG6-10-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TG6-10-1は、プロスタグランジンE2受容体サブタイプEP2の選択的アンタゴニストとして知られる化学化合物です。 この化合物は、炎症や神経変性など、様々な生理学的および病理学的プロセスに関与するEP2受容体を阻害する高い選択性と効力を持つため、科学研究で注目されています .
科学的研究の応用
TG6-10-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
作用機序
TG6-10-1は、EP2受容体に選択的に結合することで作用し、それによってプロスタグランジンE2による活性化を阻害します。この阻害は、炎症や神経変性に関係する、EP2受容体によって媒介される下流シグナル伝達経路を阻止します。 This compoundの分子標的は、EP2受容体および環状アデノシン一リン酸(cAMP)やプロテインキナーゼA(PKA)などの関連するシグナル伝達分子を含みます .
生化学分析
Biochemical Properties
TG6-10-1 interacts with the E prostanoid receptor 2 (EP2), acting as a potent antagonist . It is selective for EP2 over other prostanoid receptors, including human EP3-4, FP and TP, and DP1 receptors . This interaction with the EP2 receptor is key to its role in biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the EP2 receptor, impacting cell signaling pathways . The exact nature of these effects can vary depending on the specific cellular context.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the EP2 receptor . By acting as an antagonist, it can inhibit the activation of this receptor, leading to changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the prostaglandin-E2 (PGE2) metabolic pathway, interacting with the EP2 receptor
準備方法
合成経路および反応条件
TG6-10-1の合成は、市販の出発物質から開始し、複数段階にわたります。主なステップには、アルキル化、アシル化、環化などの反応を介したアクリルアミド誘導体の形成が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を伴い、高収率と高純度が確保されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性とコスト効率を最適化しており、反応条件の精密制御のために自動システムが使用されることがよくあります。 最終製品は、研究用途に求められる純度基準を満たすために、厳格な品質管理を受けます .
化学反応の分析
反応の種類
TG6-10-1は、その構造中に反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加する可能性があります .
一般的な試薬および条件
This compoundを含む反応で使用される一般的な試薬には、ジメチルスルホキシドなどの有機溶媒、パラジウム炭素などの触媒、過酸化水素などの酸化剤が含まれます。 反応は通常、制御された温度および不活性雰囲気下で行われ、望ましくない副反応を防ぎます .
主な生成物
This compoundを含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成される可能性があり、置換反応では様々な置換アクリルアミド化合物が生成される可能性があります .
科学研究への応用
This compoundは、化学、生物学、医学、および産業の分野、特に科学研究において幅広い用途があります。その注目すべき用途には次のようなものがあります。
類似化合物との比較
TG6-10-1は、他の類似化合物と比較して、EP2受容体に対する高い選択性と効力を有するという点でユニークです。類似の化合物には次のようなものがあります。
TG8-260: 薬物動態特性と選択性が向上した第二世代のEP2アンタゴニスト.
SB 243213: This compoundよりも選択性と効力が低い、別のEP2アンタゴニスト.
PF-03246799: EP2アンタゴニスト活性は似ているが、化学構造が異なる化合物.
This compoundは、EP2受容体を阻害する優れた選択性と有効性を備えているため、科学研究や潜在的な治療用途において貴重なツールとなっています .
特性
IUPAC Name |
(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOECAJFJFUFC-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of TG6-10-1 and its downstream effects in the context of neuroinflammation?
A1: (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as this compound, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [] Prostaglandin E2 (PGE2) is a key mediator of inflammation in the brain, and its levels increase after insults like status epilepticus (SE). [, ] By blocking EP2, this compound disrupts the downstream signaling cascade initiated by PGE2, leading to reduced production of pro-inflammatory cytokines, decreased microglial activation, and ultimately, neuroprotection. [, , ] This effect has been observed in various models of neuronal injury, including SE induced by pilocarpine or diisopropyl fluorophosphate (DFP), and even in ischemic stroke models. [, , ]
Q2: Beyond its anti-inflammatory effects, does this compound influence other cellular processes relevant to neuronal survival?
A2: Research suggests that this compound may also modulate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is critical for neuronal survival and plasticity. [] Studies showed that SE triggers an increase in BDNF levels in the hippocampus, and blocking COX-2 activity prevents this elevation. [] Furthermore, PGE2, the primary product of COX-2 in the brain, can stimulate BDNF secretion from hippocampal cells. [] Importantly, inhibiting EP2 with this compound was found to decrease the phosphorylation of cAMP response element-binding protein (CREB) and reduce the activation of the BDNF/TrkB pathway in the hippocampus after SE. [] These findings suggest that this compound might provide neuroprotection by modulating both inflammatory responses and neurotrophic factor signaling.
Q3: What are the limitations of the currently available this compound in terms of its physicochemical properties?
A3: While this compound has shown promise in preclinical studies, it possesses certain limitations regarding its physicochemical properties. For instance, it exhibits moderate selectivity for EP2, a short plasma half-life in rodents (1.7 hours), and low aqueous solubility (27 µM). [] These factors potentially hinder its application in chronic disease models and necessitate further optimization for improved efficacy and practicality. []
Q4: What are the future directions in the development of this compound and related compounds?
A4: Current research focuses on developing novel EP2 antagonists with enhanced properties based on the this compound scaffold. [] This includes improving water solubility, brain penetration, EP2 potency, and selectivity. [] The development of such optimized compounds holds significant potential for attenuating inflammatory consequences in various central nervous system diseases, including epilepsy, Alzheimer's disease, and cerebral aneurysms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


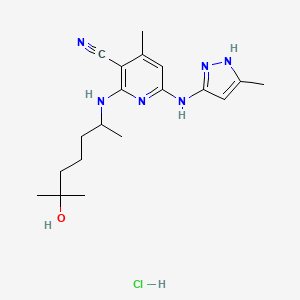
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)
![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)
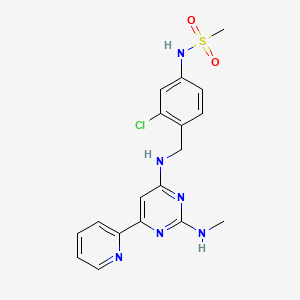

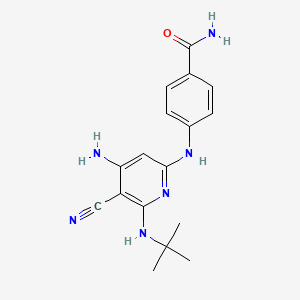
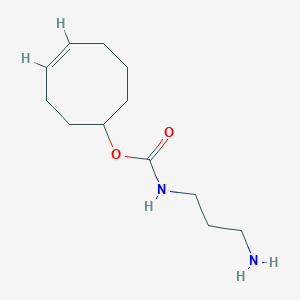

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)
